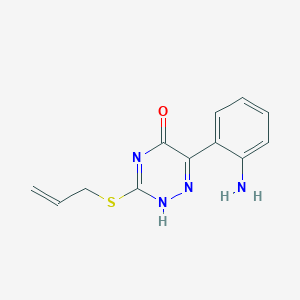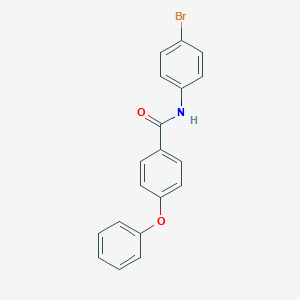
N-(4-bromophenyl)-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-phenoxybenzamide, commonly known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAO is a member of the benzamides family, which are known to possess various pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of BPAO is not fully understood. However, studies have shown that BPAO regulates various signaling pathways, including the PI3K/AKT and MAPK pathways. BPAO also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
生化和生理效应
BPAO has been shown to have various biochemical and physiological effects. Studies have shown that BPAO inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. BPAO also regulates various signaling pathways and inhibits the activity of enzymes involved in inflammation and cancer progression.
实验室实验的优点和局限性
BPAO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, BPAO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for BPAO research. One area of research is the development of BPAO derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of BPAO in other diseases, including cardiovascular diseases and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BPAO and its effects on various signaling pathways and enzymes.
合成方法
The synthesis of BPAO involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent to form 4-bromophenyl phenyl ether. The resulting product is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromophenyl)benzamide. Finally, the reaction of N-(4-bromophenyl)benzamide with phenol in the presence of a base yields N-(4-bromophenyl)-4-phenoxybenzamide.
科学研究应用
BPAO has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. Studies have shown that BPAO inhibits the growth of various cancer cells, including breast, lung, and liver cancer cells. BPAO induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/AKT and MAPK pathways.
BPAO has also been studied for its anti-inflammatory activity. Inflammation is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. BPAO has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
属性
CAS 编号 |
6463-18-9 |
|---|---|
产品名称 |
N-(4-bromophenyl)-4-phenoxybenzamide |
分子式 |
C19H14BrNO2 |
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChI 键 |
HKNAUAAGGNBNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



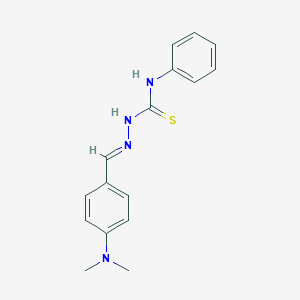
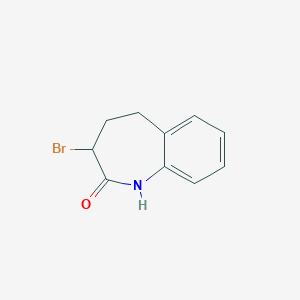
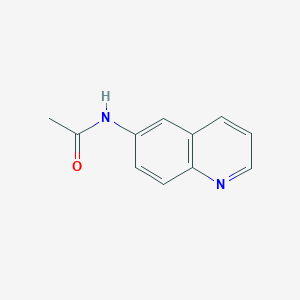
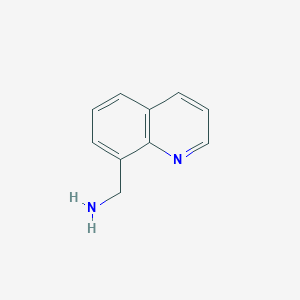
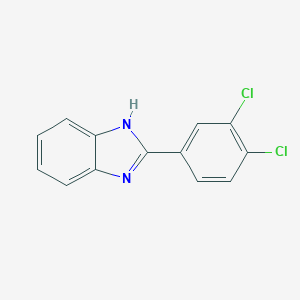
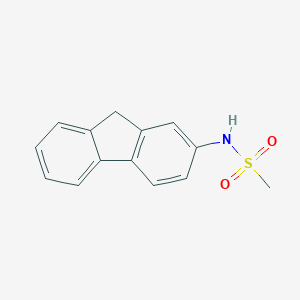
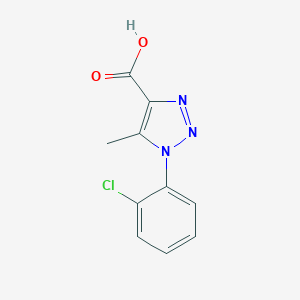
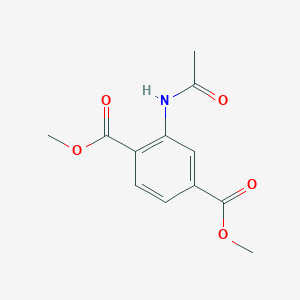
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
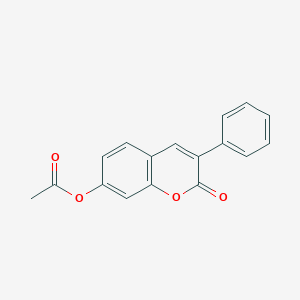
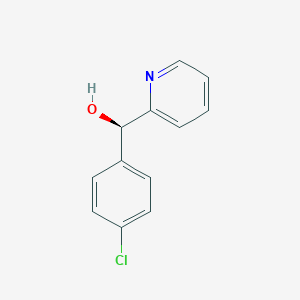
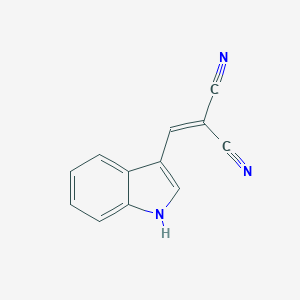
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
